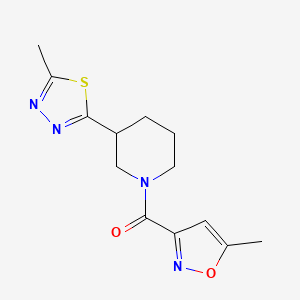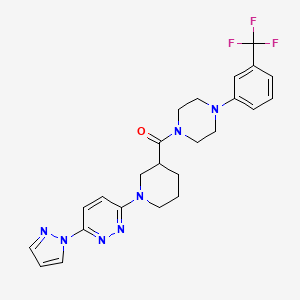![molecular formula C7H9F2IN2O B2380212 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole CAS No. 1856041-79-6](/img/structure/B2380212.png)
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFE-1 and has a molecular formula of C8H9F2IN2O.
科学研究应用
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Another potential application of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is in the field of neuroscience. It has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs results in the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to exhibit neuroprotective effects against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole in lab experiments is its potent antitumor activity against various cancer cell lines. It can be used to study the mechanism of action of HDAC inhibitors and their potential applications in cancer therapy. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
未来方向
There are several future directions for the research on 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole. One of the potential directions is to study its potential applications in combination therapy with other anticancer drugs. Another potential direction is to study its potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成方法
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole is a complex process that involves multiple steps. The first step involves the reaction of 2,2-difluoroethanol with 4-iodo-1-methyl-1H-pyrazole in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 4-iodo-1-methyl-3-(2,2-difluoroethoxy)methyl-1H-pyrazole. The second step involves the reaction of the intermediate product with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with an amine to form the desired product, 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole.
属性
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-12-2-5(10)6(11-12)3-13-4-7(8)9/h2,7H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGISATVGUFSOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

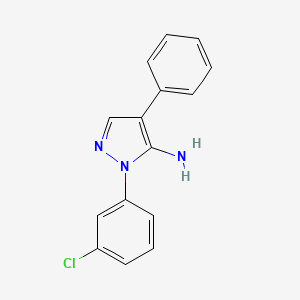
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)
![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)
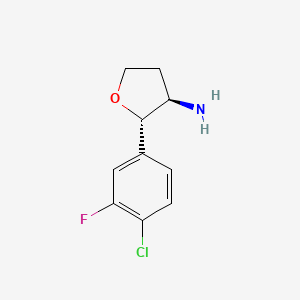
![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)
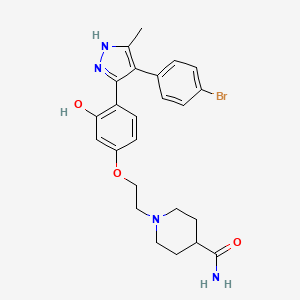
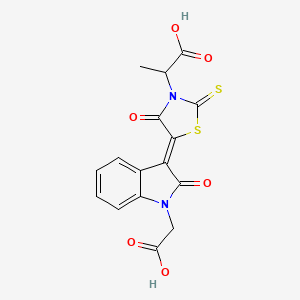
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)
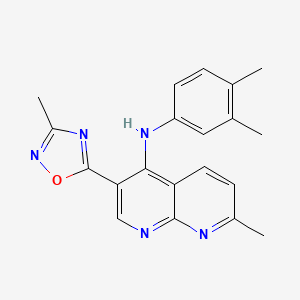
![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)
